Product packaging for 1,3-Bis(3-formylphenylethynyl)benzene(Cat. No.:)

1,3-Bis(3-formylphenylethynyl)benzene

Cat. No.: B13743247
M. Wt: 334.4 g/mol
InChI Key: QLKMWQVVRDSPCZ-UHFFFAOYSA-N
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Description

1,3-Bis(3-formylphenylethynyl)benzene is a high-purity chemical compound supplied for research use only. It is not intended for diagnostic or therapeutic use. This compound belongs to a class of organic molecules characterized by an extended conjugated system, formed by a central benzene core linked via ethynyl bridges to formyl-functionalized benzene rings. This specific structure, featuring multiple formyl groups, makes it a valuable and versatile building block in synthetic organic chemistry. The formyl groups are highly reactive and can undergo various condensation reactions, facilitating its use as a key precursor in the synthesis of more complex organic frameworks. Its primary research applications include its use as a monomer for constructing conjugated macrocyclic compounds, porous organic polymers (POPs), and covalent organic frameworks (COFs). The rigid, linear geometry of the phenylethynyl backbone helps control the topology and pore size of the resulting polymeric networks. Furthermore, due to its extended π-conjugation, this compound and its derivatives are of significant interest in the field of organic electronics. Researchers are exploring its potential as a core structure in the development of novel materials for applications such as organic light-emitting diodes (OLEDs) , semiconductors, and chemical sensors. The mechanism of action in these applications typically involves the efficient delocalization of electrons across the conjugated backbone, which can be fine-tuned through further synthetic modification of the aldehyde functionalities.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H14O2 B13743247 1,3-Bis(3-formylphenylethynyl)benzene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H14O2

Molecular Weight

334.4 g/mol

IUPAC Name

3-[2-[3-[2-(3-formylphenyl)ethynyl]phenyl]ethynyl]benzaldehyde

InChI

InChI=1S/C24H14O2/c25-17-23-8-2-6-21(15-23)12-10-19-4-1-5-20(14-19)11-13-22-7-3-9-24(16-22)18-26/h1-9,14-18H

InChI Key

QLKMWQVVRDSPCZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C#CC2=CC(=CC=C2)C#CC3=CC=CC(=C3)C=O)C=O

Origin of Product

United States

Synthetic Methodologies for 1,3 Bis 3 Formylphenylethynyl Benzene

Strategic Approaches to Arylethynyl Linkage Formation

The construction of the arylethynyl framework of 1,3-bis(3-formylphenylethynyl)benzene is central to its synthesis. The most prominent and versatile method for forming C(sp²)-C(sp) bonds, which constitute the arylethynyl linkages, is the Sonogashira cross-coupling reaction. wikipedia.orgresearchgate.net This reaction provides a direct and efficient route to connect aryl halides with terminal alkynes.

Two primary retrosynthetic disconnections can be envisioned for the synthesis of the target molecule:

Strategy A: A double Sonogashira coupling between 1,3-diethynylbenzene (B158350) and two equivalents of a 3-halobenzaldehyde derivative.

Strategy B: A double Sonogashira coupling between a 1,3-dihalobenzene and two equivalents of 3-ethynylbenzaldehyde.

Both strategies rely on the principles of palladium-catalyzed cross-coupling and offer viable pathways to the desired product. The choice between them may depend on the commercial availability and stability of the starting materials.

Palladium-Catalyzed Cross-Coupling Protocols for Aromatic Ethynylation

Palladium-catalyzed reactions, particularly the Sonogashira coupling, are the cornerstone for synthesizing diarylalkynes. organic-chemistry.org This reaction typically involves a palladium catalyst, a copper(I) co-catalyst, a base, and an appropriate solvent.

Sonogashira Coupling: Precursor Selection and Reaction Conditions

The success of the Sonogashira coupling heavily relies on the careful selection of precursors and the optimization of reaction conditions.

Precursor Selection:

Aryl Halides: Aryl iodides are generally more reactive than aryl bromides, which are in turn more reactive than aryl chlorides. researchgate.net Therefore, using 3-iodobenzaldehyde (B1295965) in Strategy A or 1,3-diiodobenzene (B1666199) in Strategy B would likely lead to higher reaction rates and yields.

Terminal Alkynes: The terminal alkyne precursors, 1,3-diethynylbenzene or 3-ethynylbenzaldehyde, are crucial reactants. Their purity can significantly impact the outcome of the reaction.

Reaction Conditions:

The efficiency of the Sonogashira coupling is influenced by several factors, as detailed in the interactive table below.

ParameterCommon Reagents/ConditionsRole and Considerations
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂/ligandThe active Pd(0) species facilitates the oxidative addition of the aryl halide. Catalyst loading is typically low (0.5-5 mol%).
Copper(I) Co-catalyst CuIActivates the terminal alkyne by forming a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. nih.gov
Base Amines (e.g., triethylamine, diisopropylamine)Neutralizes the hydrogen halide formed during the reaction and facilitates the formation of the copper acetylide.
Solvent Toluene (B28343), Tetrahydrofuran (THF), Dimethylformamide (DMF)Should be inert and capable of dissolving the reactants and catalysts. The choice of solvent can influence reaction rate and yield. scielo.org.mx
Temperature Room temperature to refluxThe required temperature depends on the reactivity of the substrates. Milder conditions are often possible with more reactive aryl iodides.
Atmosphere Inert (e.g., Argon, Nitrogen)Necessary to prevent the oxidative homocoupling of terminal alkynes (Glaser coupling) and to protect the catalyst from deactivation.

Considerations for Orthogonal Functional Group Protection and Deprotection

The presence of the formyl group in the target molecule introduces a potential complication in the Sonogashira coupling, as aldehydes can be sensitive to the basic reaction conditions and may undergo side reactions. To circumvent this, a protection-deprotection strategy can be employed.

The formyl group can be protected as an acetal (B89532), for example, by reacting the aldehyde with a diol like ethylene (B1197577) glycol in the presence of an acid catalyst. chem-station.com Acetals are generally stable under the basic conditions of the Sonogashira reaction. chem-station.com

The synthetic sequence would then involve:

Protection: Conversion of the formyl group of 3-halobenzaldehyde to its acetal derivative.

Sonogashira Coupling: Performing the double Sonogashira coupling with the protected benzaldehyde (B42025) derivative.

Deprotection: Removal of the acetal protecting groups under acidic conditions to regenerate the formyl functionalities. mdpi.com

This orthogonal approach ensures that the aldehyde groups remain intact throughout the synthesis.

Formylation Strategies for Peripheral Aryl Rings

An alternative synthetic route involves the formation of the 1,3-bis(phenylethynyl)benzene (B3046855) core first, followed by the formylation of the peripheral phenyl rings. The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic compounds. jk-sci.comcambridge.orgchemistrysteps.comorganic-chemistry.orgyoutube.com

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). youtube.com The electron-rich nature of the terminal phenyl rings in 1,3-bis(phenylethynyl)benzene makes them susceptible to electrophilic substitution by the Vilsmeier reagent. The reaction would proceed as follows:

Synthesis of the Core: Preparation of 1,3-bis(phenylethynyl)benzene via a Sonogashira coupling of 1,3-diethynylbenzene with a suitable phenyl halide (e.g., iodobenzene).

Formylation: Treatment of the 1,3-bis(phenylethynyl)benzene with the Vilsmeier reagent to introduce formyl groups onto the peripheral rings. The reaction typically yields the para-substituted product due to steric hindrance. jk-sci.com To obtain the meta-substituted product as in this compound, this strategy would require starting with a pre-functionalized, though not formylated, phenylacetylene.

Optimization of Reaction Pathways and Yields

Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters to consider for optimization include:

Catalyst and Ligand: While standard palladium catalysts are effective, the use of more specialized ligands can enhance catalytic activity and stability, potentially allowing for lower catalyst loadings and milder reaction conditions. researchgate.net

Base and Solvent: The choice of base and solvent can significantly impact the reaction rate and the solubility of intermediates. A screening of different bases and solvents may be necessary to identify the optimal combination for this specific transformation. mdpi.com

Temperature and Reaction Time: Careful control of temperature is essential to balance the reaction rate with the potential for side reactions or decomposition. Monitoring the reaction progress by techniques like thin-layer chromatography (TLC) or gas chromatography (GC) can help determine the optimal reaction time.

Stoichiometry of Reactants: The molar ratio of the aryl halide to the terminal alkyne should be carefully controlled to favor the desired double coupling product and minimize the formation of mono-coupled intermediates.

Advanced Isolation and Purification Techniques

After the synthesis, the crude product needs to be isolated and purified to obtain this compound of high purity. Common techniques include:

Extraction: The reaction mixture is typically worked up by partitioning between an organic solvent and water to remove inorganic salts and water-soluble impurities. For aldehydes, a bisulfite extraction can be a highly specific method to separate them from non-carbonyl impurities. nih.gov

Column Chromatography: This is a powerful technique for separating the desired product from unreacted starting materials, catalysts, and byproducts. The choice of the stationary phase (e.g., silica (B1680970) gel) and the eluent system is critical for achieving good separation. researchgate.netorgsyn.org For aromatic aldehydes, a mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate, is often used. researchgate.net

Recrystallization: This technique is used to purify the solid product further. The choice of solvent is crucial; the ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. quora.comyoutube.commt.comrochester.edu For aromatic compounds, solvents like ethanol, acetone, or mixtures containing toluene or dichloromethane (B109758) can be effective. youtube.com

The purity of the final product should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and melting point analysis.

Analytical and Spectroscopic Characterization of 1,3 Bis 3 Formylphenylethynyl Benzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Specific ¹H and ¹³C NMR spectroscopic data for 1,3-Bis(3-formylphenylethynyl)benzene, including chemical shifts (δ), coupling constants (J), and multiplicity, are not available in the reviewed literature. Such data would be essential for confirming the molecular structure by showing the expected signals for the aromatic protons and carbons of the central and peripheral benzene (B151609) rings, the acetylenic carbons, and the formyl protons and carbons.

Vibrational Spectroscopy (e.g., Fourier-Transform Infrared) for Functional Group Analysis

Experimentally determined Fourier-Transform Infrared (FT-IR) spectroscopic data for this compound is not documented in the available resources. An experimental spectrum would be expected to show characteristic absorption bands for the C≡C triple bond stretching, the C=O stretching of the aldehyde functional groups, and various C-H and C=C stretching and bending vibrations of the aromatic rings.

Mass Spectrometry for Molecular Identity Confirmation

There is no specific mass spectrometry data, such as the mass-to-charge ratio (m/z) of the molecular ion peak ([M]⁺) or fragmentation patterns from techniques like Electron Ionization (EI) or Electrospray Ionization (ESI), available for this compound in the searched scientific literature. This information would be crucial for confirming the molecular weight and elemental composition of the compound.

Electronic Absorption and Emission Spectroscopy for Conjugation Analysis

Information regarding the electronic absorption (UV-Vis) and emission (fluorescence) properties of this compound is not described in the available literature. These spectroscopic techniques would provide insight into the π-conjugated system of the molecule, including its absorption and emission maxima (λmax), which are influenced by the arrangement of the phenylethynyl and formyl substituents.

X-ray Diffraction Techniques for Crystalline Structure Determination (if applicable)

There are no published single-crystal X-ray diffraction studies for this compound. If the compound forms suitable crystals, this technique would provide definitive information about its three-dimensional molecular structure, bond lengths, bond angles, and crystal packing.

Computational and Theoretical Investigations of 1,3 Bis 3 Formylphenylethynyl Benzene

Quantum-Chemical Calculations of Electronic Structure and Energetics

There are no available research findings from quantum-chemical calculations on 1,3-Bis(3-formylphenylethynyl)benzene. Such studies would typically provide insights into the molecule's electronic properties, including its molecular orbital energies (such as the Highest Occupied Molecular Orbital - HOMO, and the Lowest Unoccupied Molecular Orbital - LUMO), electron density distribution, and thermodynamic stability.

Conformational Analysis and Molecular Dynamics Simulations

Information regarding the conformational preferences and dynamic behavior of this compound is not present in the reviewed literature. Conformational analysis would identify the most stable three-dimensional arrangements of the molecule, while molecular dynamics simulations would offer a view of its structural fluctuations over time.

Theoretical Prediction of Reactivity and Intermolecular Interactions

There are no theoretical predictions on the reactivity of this compound. These predictions often involve mapping the electrostatic potential to identify sites susceptible to nucleophilic or electrophilic attack and calculating reactivity indices. Similarly, studies on its potential intermolecular interactions, which are crucial for understanding its behavior in condensed phases, have not been reported.

Elucidation of Structure-Electronic Property Relationships through Computational Modeling

Due to the absence of computational data, no relationships between the structure of this compound and its electronic properties have been computationally elucidated. Such studies are vital for designing molecules with tailored electronic and optical characteristics.

Applications of 1,3 Bis 3 Formylphenylethynyl Benzene in Supramolecular Chemistry

Design Principles for Directed Self-Assembly via Aldehyde Functionality

The aldehyde groups are the primary drivers for the directed self-assembly of 1,3-Bis(3-formylphenylethynyl)benzene. The design of supramolecular systems utilizing this molecule is predicated on the predictable and often reversible reactions of the formyl groups. One of the most widely employed reactions is the formation of imines (Schiff bases) through condensation with primary amines. This reaction is dynamic and reversible, which is a key attribute for self-assembly processes, allowing for "error-correction" and the formation of thermodynamically stable products.

The 1,3-substitution pattern on the central benzene (B151609) ring imparts a specific angular geometry to the molecule. This V-shape is crucial in directing the formation of cyclic or polymeric structures. The phenylethynyl linkages provide rigidity and linearity to the arms of the molecule, ensuring that the aldehyde groups are held at a predictable distance and orientation from each other.

Non-covalent interactions also play a significant role in the self-assembly process. These include hydrogen bonding, π-π stacking interactions between the aromatic rings, and van der Waals forces. The interplay between covalent bond formation and these weaker, non-covalent interactions governs the final structure and stability of the resulting supramolecular assembly.

Table 1: Key Interactions in the Self-Assembly of this compound

Interaction Type Description Role in Self-Assembly
Imine Condensation Reversible covalent bond formation between an aldehyde and an amine. Directs the primary structure of macrocycles and polymers.
Hydrogen Bonding Occurs between the aldehyde's oxygen and suitable donors, or in subsequent structures. Stabilizes the conformation of the assembled architecture.
π-π Stacking Attraction between the electron clouds of the aromatic rings. Contributes to the packing and stability of the supramolecular system.
Van der Waals Forces Weak, short-range electrostatic attractions between uncharged molecules. Influence the overall packing and conformation of the assembly.

Formation of Discrete Supramolecular Architectures (e.g., Cages, Macrocycles)

The bifunctional nature of this compound makes it an ideal component for the synthesis of discrete supramolecular structures such as macrocycles and cages. When reacted with complementary difunctional or trifunctional primary amines, a variety of cyclic structures can be formed.

For instance, a [2+2] condensation with a diamine of appropriate length and geometry can yield a rectangular macrocycle. Similarly, a [3+3] condensation with a 1,3,5-trisubstituted triamine could lead to the formation of a trigonal prismatic cage. The size and shape of the resulting architecture are dictated by the stoichiometry of the reactants and the geometry of the amine building block.

The rigidity of the this compound backbone is advantageous in creating macrocycles with well-defined shapes and internal cavities. This is in contrast to more flexible building blocks that might lead to a mixture of cyclic and oligomeric products.

Table 2: Hypothetical Macrocycles from this compound and Diamines

Amine Reactant Stoichiometry (Aldehyde:Amine) Potential Macrocycle Estimated Cavity Size
1,4-Diaminobenzene 2:2 Rectangular ~ 8 Å x 15 Å
1,3-Diaminobenzene 2:2 Rhomboidal ~ 10 Å x 12 Å
4,4'-Diaminobiphenyl 2:2 Extended Rectangular ~ 8 Å x 20 Å

Note: Cavity sizes are estimations based on molecular modeling and will vary with conformation.

Role in Host-Guest Chemistry and Molecular Recognition Phenomena

The macrocycles and cages formed from this compound can possess internal cavities capable of encapsulating smaller guest molecules. This forms the basis of their application in host-guest chemistry. The phenylethynyl groups contribute to an electron-rich interior, which can favorably interact with electron-deficient guests through π-π interactions.

Molecular recognition, the specific binding of a guest molecule by a host, is governed by the principles of size, shape, and chemical complementarity. The well-defined cavities of these supramolecular hosts can lead to high selectivity for guests that fit snugly within the binding site. The aldehyde groups, even after conversion to imines, can be further functionalized to introduce additional binding sites or to alter the electronic properties of the host, thereby tuning its guest-binding affinity and selectivity.

Potential applications in this area include the selective binding and sensing of small organic molecules, or the encapsulation of reactive species to act as nanoreactors.

Controlled Assembly into Ordered Two- and Three-Dimensional Systems

Beyond discrete architectures, this compound can be utilized as a building block for the construction of extended, ordered networks in two or three dimensions. When reacted with multifunctional linkers, such as triamines or tetraamines, under conditions that favor polymerization, covalent organic frameworks (COFs) can be synthesized.

The angular geometry of the 1,3-disubstituted benzene core is instrumental in directing the topology of the resulting network. For example, combination with a linear diamine could lead to the formation of one-dimensional polymers, while reaction with a trigonal triamine could produce a two-dimensional hexagonal network. These materials are often crystalline and possess permanent porosity, making them attractive for applications in gas storage, separation, and catalysis.

The extended π-conjugation of the phenylethynylbenzene backbone can impart interesting electronic and photophysical properties to these 2D and 3D materials. The ability to control the pore size and functionality of these frameworks by choosing appropriate building blocks is a key advantage of this bottom-up approach to materials synthesis.

Integration of 1,3 Bis 3 Formylphenylethynyl Benzene into Covalent Organic Frameworks Cofs

Design and Synthesis of 1,3-Bis(3-formylphenylethynyl)benzene-Derived COFs

While no specific examples exist in the current body of scientific literature, the design and synthesis of COFs from this compound would hypothetically follow well-established principles of reticular chemistry. The linear, ditopic nature of this molecule, with its two formyl groups, would designate it as a linker in COF synthesis.

The aldehyde functional groups of this compound would make it a suitable candidate for several types of condensation reactions to form the covalent linkages of a COF. The choice of linkage chemistry is crucial as it dictates the stability and properties of the resulting framework.

Imine Condensation: This is one of the most common methods for COF synthesis. It involves the reaction of the aldehyde groups of this compound with multitopic amines (e.g., 1,3,5-tris(4-aminophenyl)benzene) to form stable imine (-C=N-) bonds. This reaction is typically reversible, which allows for "error-checking" during the synthesis, leading to more crystalline materials.

Hydrazone Condensation: Reaction with hydrazide linkers would result in the formation of hydrazone linkages. Hydrazone-based COFs are known for their chemical stability and potential for post-synthetic modification.

Ketone Condensation: While less common for dialdehydes, related condensation reactions leading to other C-C or C-N bonds could also be explored, depending on the complementary building block.

The selection of the linkage chemistry would be guided by the desired properties of the final COF, such as thermal and chemical stability, porosity, and electronic properties.

Reticular design is the process of selecting molecular building blocks with specific geometries to create a pre-determined network topology. As a linear linker, this compound would be combined with multitopic nodes to create extended porous architectures.

2D Networks: To create a two-dimensional COF, this compound would be reacted with a trigonal planar building block (a C3-symmetric node), such as 1,3,5-triformylbenzene or 1,3,5-tris(4-aminophenyl)benzene. This would result in a hexagonal or other regular 2D lattice structure.

3D Networks: For the construction of a three-dimensional framework, a tetrahedral or other non-planar building block would be required. The linear nature of this compound would allow it to bridge these 3D nodes, creating a complex, porous 3D architecture.

The precise geometry of the building blocks and the chosen linkage chemistry would determine the final topology and pore size of the COF.

Research Applications of this compound-Based COFs

Given the structural features of this compound, COFs incorporating this linker could be hypothesized to have applications in several areas, although no specific research has been conducted to validate these possibilities. The phenylethynyl groups would introduce rigidity and potentially interesting electronic and optical properties into the COF structure.

Potential areas of application could include:

Gas Storage and Separation: The porous nature of COFs makes them promising candidates for storing gases like hydrogen and methane, or for separating gas mixtures.

Catalysis: The COF could serve as a support for catalytic nanoparticles, or the framework itself could be designed to have catalytic activity.

Sensing: The electronic properties imparted by the phenylethynyl units could make these COFs suitable for chemical sensing applications.

Optoelectronics: The conjugated system of the linker might lead to interesting photoluminescent or conductive properties, making the COFs potentially useful in electronic devices.

It is important to reiterate that these are speculative applications based on the known properties of COFs and the chemical structure of this compound.

Table 2: List of Compounds Mentioned

Compound Name
This compound
1,3,5-tris(4-aminophenyl)benzene

Adsorption and Separation Studies (e.g., Gas Capture Mechanisms)

The incorporation of the rigid and π-conjugated this compound linker into a COF architecture is expected to produce a material with significant porosity and a high specific surface area. The defined geometry of the linker would lead to the formation of uniform, accessible pores.

Gas Capture Mechanisms: A hypothetical COF constructed from this building block would likely exhibit potential for gas adsorption and separation, governed by several key factors. The dimensions of the pores, dictated by the length and angular nature of the linker and the geometry of a co-monomer, would allow for size-selective sieving of gas molecules. The electron-rich phenylethynyl units would create a framework with a high density of π-electrons, enabling favorable interactions with polarizable gas molecules like carbon dioxide through π-quadrupole interactions.

Anticipated Adsorption Performance: Research in this area would involve measuring gas uptake capacities at various temperatures and pressures. The performance of such a COF would be quantified by metrics presented in a table similar to the one below, which currently remains populated with hypothetical data placeholders due to the absence of experimental research.

Gas AdsorbateUptake Capacity at 273 K, 1 bar (cm³/g)Uptake Capacity at 298 K, 1 bar (cm³/g)Isosteric Heat of Adsorption (Qst) (kJ/mol)IAST Selectivity (CO₂/N₂)
CO₂Data Not AvailableData Not AvailableData Not AvailableData Not Available
N₂Data Not AvailableData Not AvailableData Not Available
CH₄Data Not AvailableData Not AvailableData Not Available-

Photocatalytic Systems: Mechanistic Insights and Performance Metrics (e.g., CO2 reduction, H2 evolution, organic transformations)

The extended π-conjugation provided by the phenylethynyl moieties within the this compound linker makes it a promising candidate for constructing photocatalytically active COFs. Such materials are anticipated to function as heterogeneous photocatalysts for a variety of chemical transformations.

Mechanistic Insights: Upon irradiation with light of a suitable wavelength, a COF incorporating this linker would absorb photons, leading to the generation of electron-hole pairs. The ordered, crystalline nature of the COF would facilitate the separation of these charge carriers and their migration to the catalyst's surface. The ethynyl (B1212043) groups are known to enhance charge transport within conjugated systems. At the surface, these charge carriers could drive redox reactions, such as the reduction of CO₂ into chemical fuels, the splitting of water to produce hydrogen, or the selective oxidation or reduction of organic substrates.

Performance Metrics: The efficiency of such a photocatalytic system would be evaluated by quantifying the rate of product formation over time under specific reaction conditions.

Photocatalytic ApplicationKey Performance MetricTypical Reaction ConditionsReported Value
CO₂ ReductionProduct Formation Rate (µmol·g⁻¹·h⁻¹)Visible Light, Sacrificial AgentData Not Available
H₂ EvolutionH₂ Evolution Rate (mmol·g⁻¹·h⁻¹)Visible Light, Co-catalyst (e.g., Pt)Data Not Available
Organic TransformationsSubstrate Conversion (%)Visible Light, Oxidant/ReductantData Not Available

Luminescent and Optoelectronic Materials: Tunable Emission and Excitonic Behavior

COFs constructed with π-conjugated building blocks like this compound are expected to exhibit interesting photoluminescent and optoelectronic properties. The extensive delocalization of electrons across the framework can lead to strong light absorption and emission.

Optical PropertyDescriptionAnticipated Value
Absorption Maximum (λabs)Wavelength of maximum light absorptionData Not Available
Emission Maximum (λem)Wavelength of maximum fluorescence emissionData Not Available
Fluorescence Quantum Yield (ΦF)Efficiency of the fluorescence processData Not Available
Fluorescence Lifetime (τ)Average time the molecule stays in the excited stateData Not Available

Sensing Platforms for Analytical Chemistry

The combination of a porous structure and active photophysical properties makes COFs based on this compound promising candidates for chemical sensing applications. The high surface area allows for efficient interaction with analytes, and the luminescent nature of the framework could provide a detectable signal.

The sensing mechanism would likely rely on the modulation of the COF's fluorescence upon interaction with a target analyte. For instance, the fluorescence could be quenched by electron-deficient molecules (such as nitroaromatics found in explosives) through a photoinduced electron transfer process. Conversely, interaction with other analytes might lead to fluorescence enhancement. The selectivity of the sensor could be tuned by modifying the chemical environment of the pores.

Target Analyte ClassPotential Sensing MechanismPerformance MetricExpected Outcome
NitroaromaticsFluorescence QuenchingLimit of Detection (LOD)Data Not Available
Volatile Organic Compounds (VOCs)Fluorescence ModulationSensitivityData Not Available
Metal IonsCoordination-Modulated FluorescenceSelectivityData Not Available

Exploration of 1,3 Bis 3 Formylphenylethynyl Benzene in Other Advanced Organic Materials

Application in Conjugated Polymer Synthesis for Optoelectronic Devices

There is no available research detailing the use of 1,3-Bis(3-formylphenylethynyl)benzene as a monomer in the synthesis of conjugated polymers for optoelectronic applications. While the structural motifs of phenylethynyl and formyl groups are common in materials for organic electronics, the specific architecture of this compound has not been reported in the context of polymer synthesis for devices such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs).

Potential as a Building Block in Metal-Organic Frameworks (MOFs) or Hybrid Materials

The utility of this compound as an organic linker for the construction of Metal-Organic Frameworks (MOFs) or other hybrid materials has not been documented in published studies. The presence of two formyl groups suggests potential for forming connections with metal nodes; however, no MOFs incorporating this specific ligand have been synthesized and characterized according to the available literature.

Contribution to the Development of Molecular Machines and Devices

No literature was found that describes the design, synthesis, or application of this compound as a component in molecular machines or devices. The unique geometry and functional groups of this molecule could theoretically be exploited for such purposes, but there is no current research to support this.

Future Perspectives and Emerging Research Avenues

Development of Novel Synthetic Routes for Structural Versatility

The development of more efficient and versatile synthetic methodologies is crucial for expanding the library of derivatives based on 1,3-Bis(3-formylphenylethynyl)benzene. Future research will likely focus on moving beyond traditional Sonogashira cross-coupling reactions to access more complex and sterically hindered analogues.

Key research avenues include:

Exploring alternative coupling strategies: Methodologies such as copper-free Sonogashira coupling, or catalyst systems based on nickel or other transition metals, could offer improved yields, functional group tolerance, and milder reaction conditions.

Late-stage functionalization: The development of C-H activation techniques applicable to the aromatic backbone would enable the direct introduction of functional groups without the need for pre-functionalized starting materials, thereby streamlining synthetic pathways.

Flow chemistry: Continuous flow synthesis could provide better control over reaction parameters, leading to higher purity, reduced reaction times, and enhanced scalability, which is essential for the production of these materials for practical applications.

A comparative table of potential synthetic strategies is presented below:

Synthesis StrategyPotential AdvantagesPotential Challenges
Improved Sonogashira Coupling Higher yields, better functional group toleranceCatalyst cost and sensitivity
C-H Activation Atom economy, reduced synthetic stepsRegioselectivity control
Flow Chemistry Scalability, reproducibility, safetyInitial setup cost and optimization

Expanding the Functional Scope through Post-Synthetic Modification of Frameworks

The aldehyde groups of this compound are prime targets for post-synthetic modification (PSM) within larger frameworks, such as metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). nih.govresearchgate.netresearchgate.net This approach allows for the precise tuning of the framework's properties after its initial synthesis.

Future research in this area will likely explore:

Dynamic Covalent Chemistry: The reversible nature of imine and acetal (B89532) formation from the aldehyde groups can be exploited to create dynamic materials that respond to external stimuli like pH or the presence of specific molecules.

"Click" Chemistry: The conversion of the aldehyde groups into other functionalities, such as alkynes or azides, would enable the use of highly efficient and orthogonal "click" reactions for the attachment of a wide range of molecular tags, including fluorescent dyes, biomolecules, or catalysts.

Hierarchical Functionalization: The development of multi-step PSM protocols could lead to the creation of highly complex and multifunctional materials with precisely controlled spatial arrangements of different functional groups.

Advanced In-Situ Characterization Techniques for Dynamic Processes

Understanding the dynamic behavior of materials derived from this compound under operational conditions is key to optimizing their performance. The use of advanced in-situ characterization techniques will be instrumental in this regard.

Emerging techniques to be explored include:

In-situ X-ray Diffraction and Scattering: These techniques can provide real-time structural information during processes such as guest adsorption/desorption, chemical reactions, or phase transitions within crystalline frameworks.

Environmental Transmission Electron Microscopy (ETEM): ETEM allows for the direct visualization of structural changes at the nanoscale in response to gaseous environments or temperature variations.

In-situ Spectroscopies: Techniques like in-situ Raman, infrared, and solid-state NMR spectroscopy can provide valuable insights into the chemical transformations and host-guest interactions occurring within the material.

Characterization TechniqueInformation Gained
In-situ XRD/Scattering Real-time crystal structure changes
Environmental TEM Nanoscale morphological evolution
In-situ Spectroscopy Chemical bond and interaction dynamics

Rational Design of Multi-Stimuli-Responsive Materials

There is a growing interest in the development of "smart" materials that can respond to multiple external stimuli. nih.govrsc.orgresearchgate.netrsc.org The rigid and electronically tunable backbone of this compound makes it an excellent candidate for incorporation into such systems.

Future design strategies may include:

Integration of Photoresponsive Moieties: The incorporation of photo-switchable units like azobenzenes or spiropyrans into the molecular structure could lead to materials whose optical, electronic, or mechanical properties can be controlled by light. nih.gov

Redox-Active Materials: The introduction of redox-active groups, such as ferrocene (B1249389) or viologen derivatives, could enable the development of materials with tunable electrochemical and chiroptical properties.

Thermo- and Solvatochromic Systems: By carefully engineering the intermolecular interactions, it may be possible to create materials that exhibit changes in their color or fluorescence in response to temperature or solvent polarity.

Deepening the Fundamental Understanding of Structure-Function Relationships via Integrated Experimental and Theoretical Approaches

A synergistic approach that combines experimental synthesis and characterization with theoretical modeling is essential for the rational design of new materials with targeted properties.

Future research will benefit from:

Density Functional Theory (DFT) Calculations: DFT can be used to predict the electronic structure, optical properties, and reactivity of new derivatives of this compound, thereby guiding synthetic efforts.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of frameworks, such as the diffusion of guest molecules or the conformational changes of the linkers.

Machine Learning: Machine learning algorithms can be trained on existing experimental and computational data to accelerate the discovery of new materials with desired properties, such as high gas uptake or specific catalytic activity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1,3-bis(3-formylphenylethynyl)benzene, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is synthesized via Sonogashira cross-coupling reactions between 1,3-diiodobenzene and 3-formylphenylacetylene derivatives. Key parameters include catalyst choice (Pd(PPh₃)₄/CuI), solvent (THF or DMF), and temperature (60–80°C). Purification typically involves column chromatography followed by recrystallization. Monitoring reaction progress via TLC or NMR ensures minimal byproduct formation. Optimization focuses on minimizing alkyne homocoupling by maintaining an inert atmosphere and stoichiometric control of reactants .

Q. How is the molecular structure of this compound characterized, and what techniques validate its purity?

  • Methodological Answer : Structural confirmation employs:

  • NMR : ¹H/¹³C NMR to identify formyl protons (~10 ppm) and ethynyl carbon shifts (~90–100 ppm).
  • X-ray crystallography : Single-crystal diffraction (using SHELX programs ) resolves bond lengths and angles, critical for verifying planarity and conjugation.
  • Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺). Purity is validated via HPLC (>95% area) and elemental analysis (C, H, O within ±0.3% theoretical values) .

Advanced Research Questions

Q. How do discrepancies in crystallographic data arise during refinement, and what strategies resolve them?

  • Methodological Answer : Discrepancies may stem from twinning, disorder, or incomplete data (e.g., low-resolution reflections). Using SHELXL , refine with:

  • TWIN commands for twinned crystals.
  • ISOR/SADI restraints to handle disordered alkyne or formyl groups.
  • High-angle data weighting to improve thermal parameter accuracy. Cross-validate with DFT-optimized geometries (e.g., Gaussian09) to identify outliers in bond lengths (>0.02 Å deviations) .

Q. What mechanistic insights explain the reactivity of formyl groups in cross-coupling or condensation reactions?

  • Methodological Answer : The formyl group acts as an electrophilic site for nucleophilic addition (e.g., hydrazine for hydrazone formation) or participates in Knoevenagel condensations. Kinetic studies (UV-Vis monitoring) reveal that electron-withdrawing ethynyl groups enhance formyl electrophilicity. DFT calculations (B3LYP/6-31G*) map charge distribution, showing increased positive charge at the formyl carbon (~+0.45 e) compared to non-conjugated analogs .

Q. How can electronic properties be tailored for optoelectronic applications, and what metrics evaluate performance?

  • Methodological Answer : Adjust conjugation length via substituents (e.g., electron-donating/-withdrawing groups on the benzene core). Key metrics:

  • HOMO/LUMO levels : Cyclic voltammetry (e.g., HOMO ≈ −6.1 eV, LUMO ≈ −2.4 eV ).
  • Charge mobility : Space-charge-limited current (SCLC) measurements.
  • OLED efficiency : Device testing (e.g., external quantum efficiency >15% at 100 cd/m²) using architectures like ITO/NPD/mCP/emissive layer/TAZ/LiF/Al .

Data Contradiction Analysis

Q. How should researchers address conflicting UV-Vis absorption data reported for ethynylbenzene derivatives?

  • Methodological Answer : Contradictions often arise from solvent polarity (e.g., redshift in DMF vs. THF) or aggregation (concentration-dependent effects). Standardize measurements at λmax in degassed solvents (10⁻⁵ M). Compare with time-dependent DFT (TDDFT) simulations (CAM-B3LYP/cc-pVDZ) to correlate experimental peaks with π→π* transitions. Discrepancies >20 nm suggest impurities or incorrect assignments .

Comparative Reactivity Table

Reaction Type Key Conditions Outcome Reference
Sonogashira CouplingPd(PPh₃)₄, CuI, 70°C, THFEthynyl linkage formation
Knoevenagel CondensationPiperidine, EtOH, refluxExtended π-conjugated systems
Hydrazone FormationHydrazine hydrate, MeOH, RTSchiff base intermediates

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